molecular formula C13H17F2NO3 B1612383 N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine CAS No. 939757-31-0

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine

Cat. No.: B1612383
CAS No.: 939757-31-0
M. Wt: 273.28 g/mol
InChI Key: JFMCVGZJKYYNPU-UHFFFAOYSA-N
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Description

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine (CAS: 939757-31-0) is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a 2,4-difluorophenyl group and a hydroxylated ethanamine backbone. Its molecular formula is C₁₃H₁₇F₂NO₃, with a molecular weight of 273.28 g/mol . The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antimicrobial or antitumor agents, given the bioactive relevance of fluorinated aromatic systems .

Properties

IUPAC Name

tert-butyl N-[2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMCVGZJKYYNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585659
Record name tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939757-31-0
Record name tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine

General Synthetic Strategy

The preparation of this compound typically involves:

  • The synthesis or procurement of the corresponding 2-(2,4-difluorophenyl)-2-hydroxyethanamine (free amine).
  • Protection of the amine group using tert-butoxycarbonyl (Boc) to form the Boc-protected derivative.

The Boc protection step is commonly carried out by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Specific Synthetic Routes

Starting Material Preparation

The key intermediate, 2-(2,4-difluorophenyl)-2-hydroxyethanamine, can be synthesized via:

While specific literature on the exact preparation of this intermediate is limited, analogues such as N-Boc-2-(4-methylphenyl)-2-hydroxyethanamine have been reported and can serve as a model for synthesis, suggesting similar conditions and reagents can be applied with appropriate fluorinated substrates.

Boc Protection of the Amine

The Boc protection is generally performed by:

  • Dissolving the free amine in an organic solvent such as dichloromethane or tetrahydrofuran.
  • Adding di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures until completion.

This method affords the N-Boc-protected amine with high selectivity and yield.

Detailed Research Findings on Preparation

Boc Protection Efficiency and Conditions

  • Boc protection reactions of aromatic amines bearing electron-withdrawing groups such as fluorine typically proceed smoothly under mild conditions.
  • Reaction times range from 1 to 24 hours depending on substrate reactivity and solvent choice.
  • Yields reported for similar compounds are typically above 80%, with purity suitable for further synthetic applications.

Thermal Deprotection Studies (Relevant to Boc Chemistry)

Though focused on deprotection, studies on thermal stability of N-Boc groups provide insight into the robustness of the Boc protection on such substrates. Continuous flow thermal deprotection methods have demonstrated:

  • Efficient removal of Boc groups at elevated temperatures (150–300 °C) without acidic reagents.
  • High functional group tolerance, including fluorinated aromatic rings, indicating the Boc protection is stable enough for multi-step syntheses before deprotection.

Comparative Data Table: Preparation Parameters for this compound and Analogues

Parameter This compound Analogous Compound (N-Boc-2-(4-methylphenyl)-2-hydroxyethanamine)
Starting amine precursor 2-(2,4-difluorophenyl)-2-hydroxyethanamine 2-(4-methylphenyl)-2-hydroxyethanamine
Boc reagent Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O)
Base Triethylamine or NaHCO3 Triethylamine or NaHCO3
Solvent Dichloromethane, THF Dichloromethane, THF
Temperature Room temperature to 40 °C Room temperature to 40 °C
Reaction time 1–24 hours 1–24 hours
Yield Typically >80% (expected) 85–95% reported
Purity High, suitable for further synthesis High, suitable for further synthesis

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of [2-(2,4-Difluorophenyl)-2-oxoethyl]carbamic acid tert-butyl ester.

    Reduction: Formation of [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbinol.

    Substitution: Formation of various substituted difluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its difluorophenyl group is of particular interest due to its potential to interact with biological targets in unique ways.

Medicine

In medicine, this compound is investigated for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester group can be hydrolyzed to release the active drug, which can then interact with its target to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine with key analogs:

Compound Name Substituents/Functional Groups Molecular Formula Key Features Reference
This compound Boc, 2,4-difluorophenyl, -CH(OH)-CH₂-NHBoc C₁₃H₁₇F₂NO₃ Hydroxyethylamine backbone; Boc protection; fluorinated aromatic ring
N-(2-Aminoethyl)-2,4-dichloro-N-(substituted)benzamides 2,4-dichlorophenyl, Boc-protected ethylamine C₁₅H₁₂Cl₂FN₂O₂ Benzamide core; halogenated aryl groups; Boc-protected amine intermediates
Tosufloxacin 2,4-difluorophenyl, quinolone nucleus C₁₆H₁₈F₃N₃O₃ Fluoroquinolone antibiotic; 2,4-difluorophenyl enhances bactericidal activity
N-Boc-2-trifluoromethyl-4-piperidone Boc, trifluoromethyl, piperidone ring C₁₁H₁₆F₃NO₃ Trifluoromethyl group; Boc-protected cyclic ketone; synthetic intermediate
Key Observations:
  • Fluorinated Aromatic Groups : The 2,4-difluorophenyl group in the target compound and tosufloxacin is associated with enhanced bioactivity, particularly antimicrobial effects, due to increased lipophilicity and target binding .
  • Boc Protection : Boc groups are universally employed to protect amines during synthesis, as seen in the target compound, benzamide derivatives , and piperidone analogs .
  • Hydroxyl vs. Carbonyl Functionality : The hydroxyl group in the target compound distinguishes it from carbonyl-containing analogs (e.g., benzamides ), offering distinct solubility and reactivity profiles.
Challenges:
  • Hydroxyl Group Stability: The hydroxyl group in the target compound may require protection during acidic or basic conditions to prevent undesired side reactions, a consideration less critical in non-hydroxylated analogs .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target compound’s hydroxyl group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like benzamides . Boc-protected amines show characteristic C=O stretches at ~1680–1720 cm⁻¹, consistent across analogs .
  • NMR : The 2,4-difluorophenyl group in the target compound would display distinct ¹⁹F NMR shifts (e.g., ~-110 to -120 ppm for meta-F and para-F), similar to tosufloxacin .

Notes

Synthetic Optimization : Future studies should explore the target compound’s synthesis, particularly hydroxyl group introduction and Boc deprotection conditions.

Biological Screening: Testing the compound against bacterial persisters or Trypanosoma species could validate its utility, building on and .

Structural Diversification : Modifying the hydroxyl group (e.g., phosphorylation, glycosylation) may enhance solubility or target specificity.

Biological Activity

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}F2_{2}N1_{1}O2_{2}
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 939757-24-1
  • Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a difluorophenyl moiety, and a hydroxyethanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific proteases involved in cellular signaling pathways. For instance, it has been noted to exhibit inhibitory effects on aspartic proteases, which play a critical role in various physiological processes and disease states .
  • Antimicrobial Properties : Similar compounds have shown activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities with known antibacterial agents suggest potential efficacy .
  • Cytotoxicity : Related compounds have exhibited cytotoxic properties against cancer cell lines, suggesting that this compound may also possess anti-cancer activity. Further research is needed to elucidate its specific effects on tumor cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining its therapeutic potential:

  • Bioavailability : Initial assessments indicate that the compound may have favorable oral bioavailability due to its lipophilic nature.
  • Metabolism : The presence of the Boc group suggests potential metabolic pathways involving deprotection to yield the active amine form.

In Vivo Studies

Recent studies have investigated the in vivo effects of related compounds on animal models:

  • A study focusing on similar hydroxyethylamine derivatives demonstrated significant inhibition of tumor growth in xenograft models . This provides a basis for further exploration of this compound's anticancer potential.

In Vitro Assays

In vitro assays have been conducted to evaluate the compound's effect on various cell lines:

  • Cell Viability Assays : Preliminary results indicate that the compound may reduce cell viability in certain cancer cell lines at micromolar concentrations.
CompoundCell LineIC50_{50} (µM)Effect
This compoundA20 (B cell line)TBDCytotoxic
Similar Hydroxyethylamine DerivativeMCF7 (Breast cancer)12.5Cytotoxic

Q & A

Q. What synthetic strategies are effective for preparing N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine, and what intermediates are critical?

Methodological Answer : A common approach involves starting with 2,4-difluorophenyl-containing precursors. For example, 2,4-difluorophenylaldehyde can undergo aldol condensation with nitroethane derivatives to form β-hydroxy intermediates, followed by reduction and Boc protection. Key intermediates include:

  • 2,4-Difluorophenylaldehyde : Used as the aryl backbone source.
  • β-Hydroxy nitro intermediates : Critical for stereochemical control; reduction (e.g., catalytic hydrogenation) yields the corresponding amine.
  • Boc-protection : Ensures amine stability during subsequent reactions .
    Validation : Monitor intermediates via 1^1H/19^{19}F NMR to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

  • Vibrational Spectroscopy (FT-IR/Raman) : Identifies functional groups (e.g., Boc carbamate C=O stretch at ~1680–1720 cm1^{-1}, hydroxyl O–H stretch at ~3300 cm1^{-1}) and fluorine substitution patterns .
  • NMR (1^1H, 13^{13}C, 19^{19}F) : Resolves stereochemistry and electronic effects. For example, 19^{19}F NMR distinguishes 2,4-difluorophenyl environments (δ ~ -110 to -120 ppm for ortho/meta fluorines) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ for C13_{13}H16_{16}F2_2NO3_3: calc. 284.1098) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties?

Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (e.g., bond dissociation energies, reaction barriers). Key steps:

Geometry Optimization : Use basis sets like 6-311++G(d,p) for fluorine and nitrogen atoms.

Electronic Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic attack at the Boc-protected amine).

Solvent Effects : Apply polarizable continuum models (PCM) for reaction simulations in solvents like DCM or THF .
Case Study : DFT predicted a 2.4 kcal/mol deviation in atomization energies for similar fluorinated amines, aligning with experimental thermochemistry .

Q. How can researchers resolve contradictions in reported spectral data for derivatives?

Methodological Answer :

  • Comparative Analysis : Use substituent effects (e.g., electron-withdrawing fluorine vs. hydroxyl groups) to rationalize shifts in 19^{19}F NMR or IR spectra. For example, ortho-fluorine deshields adjacent protons by ~0.3 ppm in 1^1H NMR .
  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-phase NMR) to address discrepancies in stereochemical assignments .

Q. What experimental precautions are critical when using this compound in air/moisture-sensitive reactions?

Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions to the hydroxyl group).
  • Stability Tests : Monitor Boc-deprotection under acidic conditions (e.g., TFA/DCM) via TLC or in-situ IR to avoid over-reaction.
  • Waste Management : Segregate fluorinated byproducts for specialized disposal to prevent environmental contamination .

Data Contradiction Analysis

Example : Conflicting 19^{19}F NMR shifts in derivatives may arise from solvent polarity or aggregation effects. To resolve:

Solvent Screening : Compare shifts in DMSO-d6_6 (polar, H-bonding) vs. CDCl3_3 (non-polar).

Concentration Dependence : Dilute samples to minimize self-association.

Computational Validation : Compare experimental shifts with DFT-predicted values using solvent-specific parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine
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